molecular formula C9H17N3O2 B1335702 4-(3-Hydroxypropylamino)-1,3-dimethyluracil CAS No. 34654-80-3

4-(3-Hydroxypropylamino)-1,3-dimethyluracil

Cat. No. B1335702
CAS RN: 34654-80-3
M. Wt: 199.25 g/mol
InChI Key: QVBKNQCTHMMDQP-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropylamino)-1,3-dimethyluracil, also known as HPAU, is a synthetic nucleoside analog that has been used in scientific research for its potential antiviral properties. HPAU is a modified version of the naturally occurring nucleoside uracil, which is a building block of RNA.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Heterocyclic Compounds : 4-(3-Hydroxypropylamino)-1,3-dimethyluracil, along with other derivatives, has been used in the synthesis of bi- and tricyclic heterocyclic compounds, although they did not show chemotherapeutic activities in a study by Ram, Berghe, and Vlietinck (Ram, Berghe, & Vlietinck, 1988).
  • Photochemistry of Nucleic Acids : The compound's derivatives have been studied in the photochemistry of nucleic acids, particularly in the ultraviolet irradiation of 1,3-dimethyluracil (Wang, 1958).

Applications in Radiopharmaceuticals

  • Chelators for Radiopharmaceuticals : Derivatives similar to this compound have been explored for their use as chelators in radiopharmaceuticals for PET imaging with Gallium-68, particularly for molecular imaging (Cusnir et al., 2017).

Pharmacological Activities

  • Evaluation of Pharmacological Activities : The pharmacological activities of various derivatives have been tested, with some demonstrating analgesic activity and toxicity (Senda et al., 1958).

Nonlinear Optical Properties

  • Investigation of Nonlinear Optical Properties : Certain derivatives have been synthesized to study their nonlinear optical properties, suggesting potential applications in optical devices like optical limiters (Rahulan et al., 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-Hydroxypropylamino)-1,3-dimethyluracil involves the alkylation of 1,3-dimethyluracil with 3-chloropropan-1-ol, followed by reduction of the resulting ketone with sodium borohydride and subsequent reaction with ammonia to form the desired product.", "Starting Materials": [ "1,3-dimethyluracil", "3-chloropropan-1-ol", "sodium borohydride", "ammonia" ], "Reaction": [ "1. Alkylation of 1,3-dimethyluracil with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate or sodium hydroxide to form 4-(3-chloropropyl)-1,3-dimethyluracil.", "2. Reduction of the ketone group in 4-(3-chloropropyl)-1,3-dimethyluracil with sodium borohydride in a suitable solvent such as ethanol or methanol to form 4-(3-hydroxypropyl)-1,3-dimethyluracil.", "3. Reaction of 4-(3-hydroxypropyl)-1,3-dimethyluracil with ammonia in the presence of a suitable catalyst such as palladium on carbon or Raney nickel to form 4-(3-Hydroxypropylamino)-1,3-dimethyluracil." ] }

CAS RN

34654-80-3

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

4-(3-hydroxypropylamino)-1,3-dimethyl-4H-pyrimidin-2-one

InChI

InChI=1S/C9H17N3O2/c1-11-6-4-8(10-5-3-7-13)12(2)9(11)14/h4,6,8,10,13H,3,5,7H2,1-2H3

InChI Key

QVBKNQCTHMMDQP-UHFFFAOYSA-N

SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCO

Canonical SMILES

CN1C=CC(N(C1=O)C)NCCCO

Origin of Product

United States

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